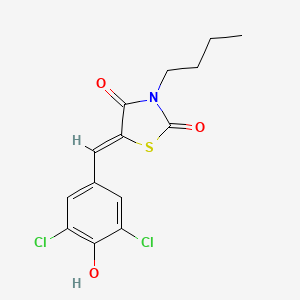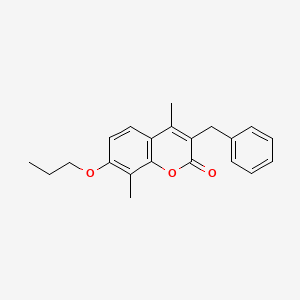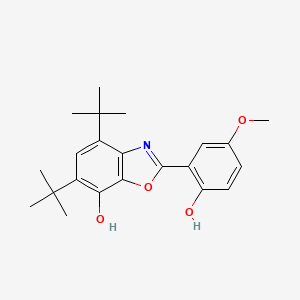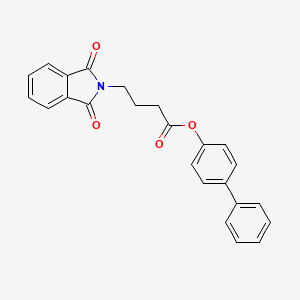
3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DCDHB, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DCDHB belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Another area of research has been the antidiabetic properties of 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. Studies have shown that 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione improves glucose uptake in insulin-resistant cells and enhances insulin sensitivity. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to reduce blood glucose levels in animal models of diabetes.
Wirkmechanismus
The mechanism of action of 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione acts by inhibiting the activity of various enzymes and transcription factors involved in inflammation and glucose metabolism. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of IKKβ, an enzyme involved in the activation of NF-κB. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to activate AMPK, a kinase involved in glucose uptake and metabolism.
Biochemical and Physiological Effects:
3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines and reduces the expression of adhesion molecules involved in leukocyte recruitment. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to reduce oxidative stress and improve mitochondrial function.
In vivo studies have shown that 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione reduces inflammation in animal models of arthritis, colitis, and sepsis. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its specificity for inhibiting NF-κB activation. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of IKKβ without affecting other kinases involved in inflammation. This specificity makes 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione a valuable tool for studying the role of NF-κB in various diseases.
One of the limitations of using 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione to cells or animals in a consistent manner. Another limitation is the lack of information on the pharmacokinetics and toxicity of 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione.
Zukünftige Richtungen
Future research on 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione could focus on its potential therapeutic applications in various diseases, such as arthritis, colitis, and sepsis. Studies could also investigate the molecular mechanisms underlying the antidiabetic properties of 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione.
Another area of research could be the development of more soluble derivatives of 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione that could be administered in a more consistent manner. Studies could also investigate the pharmacokinetics and toxicity of 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and its derivatives.
In conclusion, 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. The synthesis method of 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 3-butyl-1,3-thiazolidine-2,4-dione in the presence of a catalyst. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its anti-inflammatory and antidiabetic properties, and its mechanism of action involves the inhibition of various enzymes and transcription factors involved in inflammation and glucose metabolism. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Future research on 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione could focus on its potential therapeutic applications and the development of more soluble derivatives.
Eigenschaften
IUPAC Name |
(5Z)-3-butyl-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-2-3-4-17-13(19)11(21-14(17)20)7-8-5-9(15)12(18)10(16)6-8/h5-7,18H,2-4H2,1H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDHBRVIYKLQMB-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4648343.png)

![2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B4648364.png)

![4-methyl-5-{5-[(2-naphthyloxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4648378.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenyl-N-3-pyridinylpropanamide](/img/structure/B4648379.png)
![methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4648389.png)
![1-{2-[(2,4-dichlorophenyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4648396.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4648401.png)
![4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4648411.png)
![methyl 1-(2-chlorophenyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4648416.png)

![3-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4648422.png)
![2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4648431.png)